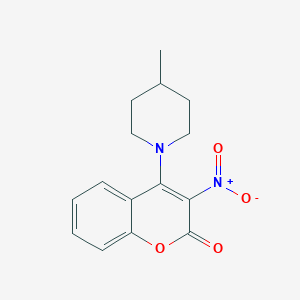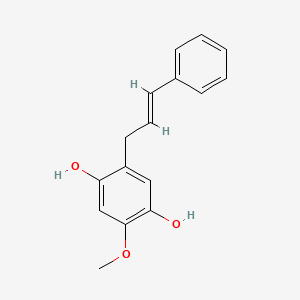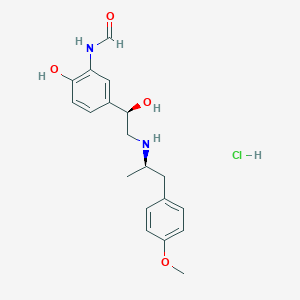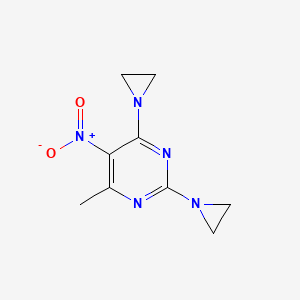![molecular formula C16H13Cl2NO2 B14147909 1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione CAS No. 1005130-41-5](/img/structure/B14147909.png)
1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a bicyclo[2.2.1]heptane ring and a pyrrolidine ring, with a 3,4-dichlorophenyl group attached. The presence of the dichlorophenyl group imparts specific chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is then reacted with appropriate reagents to introduce the pyrrolidine and dichlorophenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2,3-dicarboxylic anhydride: A related compound with a similar bicyclic structure but lacking the spiro and dichlorophenyl groups.
Chlorendic acid: Another compound with a bicyclo[2.2.1]heptane core, but with different substituents, including multiple chlorine atoms.
Uniqueness
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is unique due to its spiro linkage and the presence of the dichlorophenyl group. These features confer distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1005130-41-5 |
|---|---|
Molecular Formula |
C16H13Cl2NO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
1'-(3,4-dichlorophenyl)spiro[bicyclo[2.2.1]hept-2-ene-5,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C16H13Cl2NO2/c17-12-4-3-11(6-13(12)18)19-14(20)8-16(15(19)21)7-9-1-2-10(16)5-9/h1-4,6,9-10H,5,7-8H2 |
InChI Key |
OMEDDFSSTSLOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1C=C2)CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


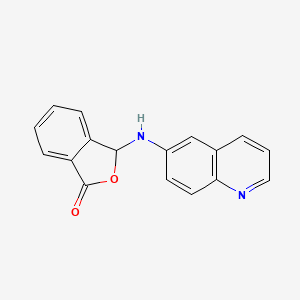
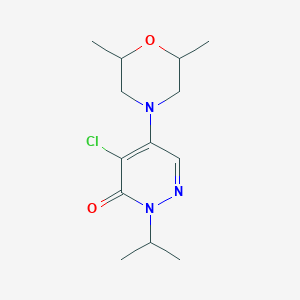
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
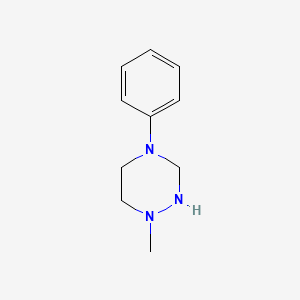

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
